molecular formula C11H15F3N2 B1375487 (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine CAS No. 1260983-07-0

(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine

Cat. No.: B1375487
CAS No.: 1260983-07-0
M. Wt: 232.25 g/mol
InChI Key: HGHVIDBNXSETQD-UHFFFAOYSA-N
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Description

The compound (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine (CAS: 270253-11-7) is a fluorinated amine with the molecular formula C₁₀H₁₃F₃N₂ and a molecular weight of 218.22 g/mol . Its structure features a trifluoromethyl group, a branched methyl group, and a benzylamine moiety. This compound is typically stored at 4°C as a liquid, though detailed safety and hazard data remain unspecified . Synthetically, it may serve as an intermediate in pharmaceutical or agrochemical research, given the prevalence of trifluoromethyl groups in bioactive molecules.

Properties

IUPAC Name

2-N-benzyl-3,3,3-trifluoro-2-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-10(8-15,11(12,13)14)16-7-9-5-3-2-4-6-9/h2-6,16H,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHVIDBNXSETQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(F)(F)F)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, facilitating nucleophilic substitution.

    Reaction Steps: The benzylamine is reacted with 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a suitable solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary and secondary amine groups in this compound enable nucleophilic substitution reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields tertiary amines.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides.

Reaction Type Reagents/Conditions Products Yield Source
AlkylationMethyl iodide, K₂CO₃, DMF, 80°CN-Methylated derivative72–85%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetylated product65–78%

Reductive Amination

The secondary amine participates in reductive amination with aldehydes or ketones under hydrogenation conditions. For instance, reaction with benzaldehyde and NaBH₃CN yields unsymmetrical tertiary amines:

Compound+RCHONaBH3CNRCH2N C6H5 CH2CF3 \text{Compound}+\text{RCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{RCH}_2\text{N C}_6\text{H}_5\text{ CH}_2\text{CF}_3\text{ }

Key Conditions :

  • Solvent: Methanol or ethanol

  • Temperature: 25–60°C

  • Catalysts: Raney Ni or Pd/C (for hydrogenation)

Oxidation Reactions

The benzyl group undergoes oxidation under strong conditions:

  • Benzylic Oxidation : Using KMnO₄ or CrO₃ in acidic media converts the benzyl group to a carboxylic acid.

  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing trifluoromethyl groups.

Oxidizing Agent Conditions Product Selectivity
KMnO₄H₂SO₄, H₂O, 100°CBenzyl carboxylic acid derivative45–60%
m-CPBACH₂Cl₂, 25°CN-Oxide (minor pathway)<10%

Coupling Reactions

The compound participates in cross-coupling reactions, such as Suzuki-Miyaura coupling , when functionalized with a boronic ester:

Example :

Compound Bpin+Ar BrPd dba 2,SPhosBiaryl product\text{Compound Bpin}+\text{Ar Br}\xrightarrow{\text{Pd dba }_2,\text{SPhos}}\text{Biaryl product}

Key Findings :

  • Boronates are synthesized via Miyaura borylation using B₂pin₂ and Pd catalysts .

  • Yields range from 50–90% depending on substituent electronic effects .

Acid-Base Reactions

The amine groups form salts with acids:

  • Hydrochloride Salt Formation : Treatment with HCl in diethyl ether yields a crystalline hydrochloride salt (m.p. 145–148°C) .

Applications :

  • Salt formation improves solubility in aqueous media for pharmaceutical formulations .

Catalytic Hydrogenolysis

The benzyl group is cleaved under hydrogenolysis conditions:

CompoundH2,Pd C3 Amino 1 1 1 trifluoro 2 methylpropan 2 amine+Toluene\text{Compound}\xrightarrow{\text{H}_2,\text{Pd C}}\text{3 Amino 1 1 1 trifluoro 2 methylpropan 2 amine}+\text{Toluene}

Conditions :

  • Pressure: 1–3 bar H₂

  • Solvent: Ethanol or THF

  • Yield: >95%

Mechanism of Action

The mechanism by which (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, potentially modulating their activity.

    Pathways Involved: The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

Substituent Modifications

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine (CAS: 1157124-28-1) Molecular Formula: C₁₁H₁₅F₃N₂ Key Difference: Addition of a methyl group to the amine nitrogen.

N,N-Dibenzyl-1,1,1-trifluoro-3-iodopropan-2-amine Molecular Formula: C₁₇H₁₇F₃IN Key Difference: Replacement of the methyl group with iodine and dual benzyl groups.

3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol Hydrochloride Key Difference: Substitution of benzylamine with a hydroxyl group and a chloride salt. Impact: Increased polarity and water solubility due to the hydroxyl and ionic nature, making it suitable for biological applications .

Complex Pharmaceutical Derivatives

{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(3-trifluoromethyl-phenyl)-amine

  • Key Features : Incorporates imidazole and pyridine rings alongside trifluoromethyl groups.
  • Impact : Enhanced molecular complexity for targeted interactions (e.g., kinase inhibition), though synthesis requires multi-step protocols .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
Target Compound C₁₀H₁₃F₃N₂ 218.22 Liquid Trifluoromethyl, benzylamine
(3-Amino...methyl)amine C₁₁H₁₅F₃N₂ 232.25 Discontinued Methylamine, trifluoromethyl
N,N-Dibenzyl...iodo C₁₇H₁₇F₃IN 411.23 Solid Iodo, dibenzyl
3-Amino...HCl C₆H₁₂F₃NO·HCl 195.62 (free base) Solid Hydroxyl, hydrochloride

Biological Activity

(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine, with the CAS number 1157124-28-1, is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.

The molecular formula of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine is C11_{11}H15_{15}F3_3N2_2, with a molecular weight of 232.25 g/mol. Its structural characteristics contribute to its biological interactions and effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a pharmacological agent.

The compound's mechanism of action is primarily linked to its interaction with neurotransmitter systems and potential effects on the central nervous system (CNS). Research indicates that compounds with similar structures may influence neurotransmitter release and uptake, which can lead to altered physiological responses.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Studies have shown that the compound exhibits favorable absorption characteristics when administered systemically. For instance, biodistribution studies in animal models indicated significant CNS penetration, suggesting that it could be effective for neurological applications .

Parameter Value
BioavailabilityHigh
CNS PenetrationSignificant
Half-LifeTBD

Case Studies

Several case studies have highlighted the biological effects of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine:

  • CNS Effects : In a study assessing the impact on neurotransmitter levels in mice, administration of the compound resulted in increased serotonin and dopamine levels in the brain compared to control groups .
  • Toxicology : Toxicological assessments revealed that at therapeutic doses, the compound exhibited low toxicity profiles with no significant adverse effects noted in chronic exposure studies .
  • Therapeutic Potential : A recent investigation into its use as an antidepressant analog demonstrated promising results in reducing depressive-like behaviors in animal models .

Research Findings

Recent research has provided insights into the pharmacodynamics and potential therapeutic applications of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine:

  • Neuropharmacology : The compound has shown potential as a modulator of the serotonin transporter (SERT), which is crucial for serotonin reuptake inhibition .
  • Anti-inflammatory Properties : Preliminary findings suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .

Scientific Research Applications

Medicinal Chemistry

Drug Development : The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. Compounds containing this moiety have been associated with increased metabolic stability and bioavailability. For example, several FDA-approved drugs incorporate trifluoromethyl groups, highlighting their importance in drug design .

Antimicrobial Activity : Research has indicated that compounds similar to (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine exhibit antimicrobial properties. The amino group enhances interaction with bacterial enzymes, potentially leading to the development of new antibiotics.

Organic Synthesis

Building Block for Synthesis : This compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for various functional group transformations, making it suitable for creating diverse chemical entities. For instance:

  • Nucleophilic Substitutions : The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
  • Trifluoromethylation Reactions : The trifluoromethyl group facilitates specific reactions that can lead to the formation of novel compounds with unique properties .

Material Science

Polymer Chemistry : The incorporation of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine into polymer matrices can enhance the thermal and mechanical properties of materials. Its ability to form hydrogen bonds can improve the interfacial adhesion between different phases in composite materials.

Synthesis of Trifluoromethylated Amino Alcohols

A study demonstrated the synthesis of trifluoromethylated amino alcohols using similar compounds through nucleophilic addition reactions. These products were characterized by high yields and purity, showcasing their potential utility in further chemical transformations .

Development of Antimicrobial Agents

Research has focused on synthesizing derivatives of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine that exhibit enhanced antimicrobial activity against resistant strains of bacteria. These studies emphasize the compound's role in addressing critical health challenges.

Q & A

Q. What are the standard synthetic routes for (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine, and how are intermediates characterized?

  • Methodological Answer : A common approach involves palladium-catalyzed coupling reactions. For example, PdCl₂(PPh₃)₂ and CuI in acetonitrile can catalyze the reaction of 1-bromo-3-iodobenzene with propargylic amines to form intermediates like N-benzyl-N-(3-(3-bromophenyl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide. Subsequent hydrolysis with KOH in aqueous methanol (60°C, 3 hours) followed by acid-base workup yields the final amine. Intermediates are confirmed via ¹H/¹³C NMR and HRMS to validate structural integrity and purity . Alternative routes include reductive amination using Pd/NiO catalysts under hydrogen atmospheres, which efficiently couple aldehydes with amines (e.g., benzaldehyde and naphthylamine) at 25°C for 10 hours, achieving high yields (84–98%) .

Q. How can researchers ensure the stability of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine under varying experimental conditions?

  • Methodological Answer : Stability assessments should include:
  • Thermal Analysis : Monitor decomposition via thermogravimetric analysis (TGA) under inert atmospheres.
  • pH Sensitivity : Test solubility and stability in acidic/basic conditions (e.g., HCl/NaOH titration).
  • Light Sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products.
    Store the compound under inert gas (argon/nitrogen) at 2–8°C to minimize oxidation or hydrolysis, as recommended for structurally similar amines .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for intermediates during synthesis?

  • Methodological Answer : Conflicting NMR or HRMS data may arise from impurities or isomeric byproducts. To address this:
  • Cross-Validation : Compare spectra with literature values (e.g., δ 7.2–7.4 ppm for aromatic protons in benzyl derivatives) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation.
  • Reproducibility : Repeat syntheses under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate pure intermediates .

Q. How can computational modeling guide the optimization of reaction mechanisms for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can predict transition states and intermediate energies in Pd-catalyzed reactions. For example:
  • Catalytic Cycle Analysis : Model Pd(0)/Pd(II) transitions during cross-coupling steps to identify rate-limiting stages.
  • Solvent Effects : Simulate solvent interactions (e.g., acetonitrile vs. THF) to optimize reaction kinetics.
    Pair computational insights with experimental kinetic studies (e.g., variable-temperature NMR) to validate mechanisms .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL to evaluate:
  • Environmental Distribution : Measure logP values to predict bioaccumulation in biotic/abiotic compartments.
  • Degradation Pathways : Use LC-MS/MS to identify hydrolysis/oxidation products under simulated environmental conditions (pH 4–9, UV exposure).
  • Toxicity Screening : Conduct in vitro assays (e.g., Microtox®) for acute toxicity and Daphnia magna tests for aquatic impact .

Data Contradiction Analysis

Q. How should researchers address discrepancies in yield or purity between synthetic batches?

  • Methodological Answer : Systematically investigate variables:
  • Catalyst Activity : Test fresh vs. aged Pd catalysts via ICP-MS to detect metal leaching.
  • Purification Efficacy : Compare column chromatography (e.g., silica gel vs. flash chromatography) or recrystallization solvents.
  • Reagent Quality : Verify purity of starting materials (e.g., 1-bromo-3-iodobenzene ≥99%) via GC-MS.
    Document all parameters (temperature, stirring rate) to identify critical factors .

Theoretical Framework Integration

Q. How can researchers align mechanistic studies with broader theoretical frameworks in organofluorine chemistry?

  • Methodological Answer : Link experimental data to concepts like:
  • Fluorine’s Electronic Effects : Use Hammett constants (σₘ) to correlate substituent effects on reaction rates.
  • Steric Considerations : Apply Tolman’s cone angle to assess ligand bulkiness in Pd-catalyzed steps.
    Frame findings within established theories (e.g., Baldwin’s rules for cyclization) to enhance scholarly impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine
Reactant of Route 2
Reactant of Route 2
(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine

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